Fmoc-L-Orn(Ac,OBz)-OH

Catalog No.
S3280603
CAS No.
1684432-88-9
M.F
C29H28N2O7
M. Wt
516.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Orn(Ac,OBz)-OH

CAS Number

1684432-88-9

Product Name

Fmoc-L-Orn(Ac,OBz)-OH

IUPAC Name

(2S)-5-[acetyl(benzoyloxy)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C29H28N2O7

Molecular Weight

516.55

InChI

InChI=1S/C29H28N2O7/c1-19(32)31(38-28(35)20-10-3-2-4-11-20)17-9-16-26(27(33)34)30-29(36)37-18-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h2-8,10-15,25-26H,9,16-18H2,1H3,(H,30,36)(H,33,34)/t26-/m0/s1

InChI Key

LSHRSDOAKNJDQD-SANMLTNESA-N

SMILES

CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4

Solubility

not available

Fmoc-L-Orn(Ac,OBz)-OH, also known as N-delta-hydroxy-N-delta-acetyl-ornithine (hydroxamate-ornithine), is a key building block in the synthesis of siderophores. Siderophores are a class of low-molecular-weight, high-affinity iron(III) chelators produced by various microorganisms []. Their primary function is to acquire iron from iron-deficient environments, essential for many microbial processes [].

Fmoc-L-Orn(Ac,OBz)-OH plays a crucial role due to the presence of the hydroxamate group (N-O-acyl) in its structure. This functional group forms strong, bidentate complexes with iron(III) ions, allowing siderophores to efficiently scavenge iron from their surroundings [].

Fmoc-L-Orn(Ac,OBz)-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-delta-acetyl-N-delta-benzoyloxy-L-ornithine, is a derivative of the amino acid ornithine. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha position and two additional protecting groups: an acetyl group (Ac) and a benzoyloxy group (OBz) at the delta position. The structure can be represented as follows:

C29H28N2O7\text{C}_{29}\text{H}_{28}\text{N}_2\text{O}_7

This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where its unique protecting groups allow for selective deprotection and functionalization.

The primary reactions involving Fmoc-L-Orn(Ac,OBz)-OH include:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using a base like piperidine. The benzoyloxy group can be deprotected using mild conditions such as treatment with lithium hydroxide in a mixed solvent system (THF/MeOH) .
  • Acetylation: The acetyl group can be introduced through standard acetylation reactions, often utilizing acetic anhydride or acetyl chloride in the presence of a base .
  • Coupling Reactions: Fmoc-L-Orn(Ac,OBz)-OH can be coupled to other amino acids during peptide synthesis using standard coupling reagents like 1-hydroxybenzotriazole or carbodiimides .

Fmoc-L-Orn(Ac,OBz)-OH serves as a building block for peptides that exhibit various biological activities, particularly in the context of siderophores—molecules that bind iron and are crucial for microbial iron acquisition. The ornithine derivative contributes to the formation of bidentate ligands that can chelate Fe(III), enhancing the biological efficacy of siderophore-drug conjugates .

The synthesis of Fmoc-L-Orn(Ac,OBz)-OH typically involves several steps:

  • Starting Material: Begin with commercially available N-alpha-Fmoc protected ornithine.
  • Protection: Protect the amino and carboxylic acid functionalities using benzyl and acetyl groups.
  • Deprotection: Remove any Boc protecting groups if present to yield Fmoc-L-Orn-OBz.
  • Final Acetylation: Perform acetylation to obtain Fmoc-L-Orn(Ac,OBz)-OH using acetic anhydride or other acetylating agents .

Fmoc-L-Orn(Ac,OBz)-OH is primarily used in:

  • Solid-Phase Peptide Synthesis: It serves as a key building block for synthesizing complex peptides and proteins.
  • Siderophore Development: Its derivatives are utilized in creating siderophore-drug conjugates for targeted drug delivery systems .
  • Research: Used in studies focusing on metal ion binding and the development of new therapeutic agents.

Studies involving Fmoc-L-Orn(Ac,OBz)-OH have demonstrated its effectiveness as a ligand in chelation with metal ions like Fe(III). These interactions are crucial for developing new pharmaceuticals that utilize the "Trojan Horse" strategy to enhance drug delivery into cells by exploiting iron uptake mechanisms .

Several compounds share structural features with Fmoc-L-Orn(Ac,OBz)-OH but differ in their protective groups or functional modifications. Below is a comparison highlighting its uniqueness:

Compound NameUnique Features
Fmoc-L-Orn(Boc)-OHContains a Boc protecting group instead of Ac and OBz; used for different peptide synthesis strategies.
Fmoc-L-Orn(Alloc)-OHUses an allyloxycarbonyl group instead; allows for rapid deprotection under palladium catalysis .
Fmoc-L-Orn(OH)-OHLacks additional protective groups; serves as a simpler building block without functional modifications.

Fmoc-L-Orn(Ac,OBz)-OH stands out due to its dual protecting groups that enable specific functionalization while maintaining stability during peptide synthesis.

Strategic Role of Orthogonal Protecting Groups in Ornithine Derivative Synthesis

The synthesis of Fmoc-L-Orn(Ac,OBz)-OH hinges on the strategic use of orthogonal protecting groups to preserve the reactivity of specific functional groups during peptide elongation. The δ-amino group of ornithine is doubly protected with acetyl and benzoyloxy groups, while the α-amino group is shielded by the fluorenylmethyloxycarbonyl (Fmoc) group. This arrangement prevents undesired side reactions during coupling or deprotection steps.

This methodology highlights the necessity of orthogonal protection to maintain regioselectivity. The benzoyloxy group’s stability under standard Fmoc-SPPS conditions ensures compatibility with iterative coupling cycles, while the acetyl group remains intact until final deprotection.

Solid-Phase Peptide Synthesis Protocols Incorporating Modified Ornithine Residues

Incorporating Fmoc-L-Orn(Ac,OBz)-OH into solid-phase protocols requires careful optimization of resin choice and coupling conditions. The compound is typically anchored to 2-chlorotrityl chloride (2-CTC) resin, which offers high loading capacity (0.6 mmol/g) and stability under basic conditions.

A model peptide, DA-Lys-Ser-Orn(Ac,OH)-OH, was synthesized to validate the building block’s compatibility with Fmoc-chemistry. Key steps include:

  • Resin Activation: 2-CTC resin is pre-treated with dichloromethane (DCM) and N,N-diisopropylethylamine (DIEA) to enhance loading efficiency.
  • Coupling Cycles: Sequential couplings of Fmoc-Ser(tBu)-OH or Fmoc-Ala-OH, followed by two iterations of Fmoc-L-Orn(Ac,OBz)-OH, are performed using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) activation.
  • Fatty Acid Conjugation: Dodecanoic acid is introduced at the N-terminus to mimic natural siderophore structures.

The protocol achieved 68–76% yields for amphibactin-T and moanachelin ala-B, demonstrating the compound’s reliability in constructing structurally complex peptides.

Novel Deprotection Strategies for Acetyl-Benzoyloxy Dual Protection Systems

The dual protection system in Fmoc-L-Orn(Ac,OBz)-OH necessitates selective deprotection to avoid compromising the peptide backbone. Two strategies have been optimized:

Lithium Hydroxide-Mediated Deprotection

Treatment with 1 M lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol (1:1) selectively removes the benzoyloxy group within 30 minutes, achieving >95% purity. This method outperforms traditional ammonia-methanol systems, which yield only 50% product under similar conditions. The mild basicity of LiOH prevents β-elimination or ester hydrolysis, preserving peptide integrity.

Global Cleavage and Final Deprotection

After benzoyloxy removal, global cleavage from the resin is accomplished using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), which concurrently removes the acetyl group and side-chain protections. This one-pot strategy simplifies purification and minimizes side reactions.

The compound 9-fluorenylmethoxycarbonyl-L-ornithine(acetyl,benzoyloxy)-hydroxamic acid represents a sophisticated molecular framework that exemplifies the convergence of peptide synthesis methodology with siderophore-inspired design principles [4]. This ornithine derivative incorporates both acetyl and benzoyloxy protecting groups, creating a multifunctional platform for iron-chelating therapeutic development [4]. The molecular structure, with the chemical formula C29H28N2O7 and molecular weight of 516.5 grams per mole, demonstrates the complexity inherent in modern siderophore conjugate design [4].

Bioinspired Design Principles for Iron-Chelating Therapeutic Agents

The development of bioinspired iron-chelating agents draws fundamental inspiration from naturally occurring siderophores, which represent some of the most effective iron-binding molecules in biological systems [11]. Natural siderophores achieve iron-binding constants that can reach at least 10^30 molar units, permitting microbial extraction of iron even from stainless steel surfaces [11]. This extraordinary binding affinity serves as the benchmark for synthetic siderophore-inspired therapeutic agents [11].

The design of hydroxamate-based iron chelators follows the hard and soft acids and bases principle, originally proposed by Pearson, which governs siderophore coordination chemistry [30]. This principle dictates preferential coordination between the hard iron(III) Lewis acid and the hard anionic oxygen Lewis base donor ligands [30]. The bidentate oxygen-oxygen donor ligands found in the vast majority of siderophores result in iron(III) being present in a high spin, d5 configuration [30].

Modern bioinspired design approaches have led to the creation of multipurpose iron-chelating ligands that incorporate bioavailable molecules as structural templates [9] [10]. These synthetic approaches prioritize the development of biodegradable chelating agents that can avoid the deleterious effects of host responses while maintaining high iron-binding affinity [9] [10]. The creation of such compounds represents a crucial objective that draws inspiration from natural products while addressing therapeutic requirements [9] [10].

The ornithine scaffold has emerged as a particularly valuable framework for developing molecular receptors with improved efficacy in ion pair binding [14]. Research has demonstrated that ornithine-based receptors with two appropriately oriented strong anion binding domains and one cation binding group exhibit effective association with sodium salts of selected anions [14]. The simultaneous action of multiple binding domains, reinforced by cation coordination, contributes significantly to the binding strength of these molecular systems [14].

Table 1: Metal Ion Stability Constants for Hydroxamic Acid Complexes

Metal IonLog β (Stability Constant)Complex TypeCoordination ModeBiological Relevance
Iron(III)25-49HexadentateChelatePrimary target for siderophores [30]
Zirconium(IV)34.8-43.3OctadentateChelateRadiopharmaceutical applications [27]
Copper(II)37.9-39.5TrihydroxamateChelateMetalloenzyme inhibition [32]
Nickel(II)37.9TrihydroxamateChelateBiological systems [32]
Zinc(II)26.6-27.2HexadentateChelateEnzyme cofactor [32]
Gallium(III)30-40TrihydroxamateChelateTherapeutic metal [33]

The effectiveness of siderophore-inspired design is further demonstrated by the success of compounds like cefiderocol, which represents the most advanced siderophore antibiotic conjugate to reach clinical development [17]. This compound utilizes a catechol-based siderophore component that enables bacterial iron uptake systems to facilitate "Trojan horse" delivery of the antibiotic payload [17]. The success of such compounds validates the bioinspired approach to therapeutic agent development [17].

Coordination Chemistry of Hydroxamate-Ornithine Derivatives in Metal Binding

The coordination chemistry of hydroxamate-ornithine derivatives represents a complex interplay between the hydroxamic acid functional group and the ornithine amino acid backbone . Hydroxamic acids demonstrate remarkable ability to chelate metal ions, particularly iron(III) and zinc(II), making this moiety an attractive metal binding group for therapeutic applications [13]. The hydroxyl group of ornithine derivatives enables hydroxamate formation, which is crucial for iron(III) coordination through bidentate chelation mechanisms .

Research has established that ornithine hydroxylase enzymes, such as those found in vicibactin biosynthesis, catalyze the regiospecific hydroxylation of the δ-amino group of L-ornithine as the first committed step in siderophore biosynthesis [23]. The enzymatic conversion of L-ornithine to N5-hydroxy-L-ornithine represents a critical transformation that enables subsequent hydroxamate formation [23]. This biochemical pathway provides the foundation for understanding the coordination chemistry of ornithine-derived hydroxamates [23].

The stability constants of iron(III)-hydroxamate complexes demonstrate the exceptional binding affinity of these systems [37]. Thermodynamic studies reveal that the sequestration equilibrium reaction is pH-dependent, with conditional equilibrium constants varying based on proton competition for binding sites [37]. The formation of hexadentate, octahedral complexes with iron(III) occurs preferentially compared to other naturally abundant metal ions such as zinc(II), copper(II), calcium(II), magnesium(II), and aluminum(III) [37].

Table 2: Coordination Chemistry Parameters for Hydroxamate-Metal Complexes

Hydroxamate TypeMetal PreferenceCoordination NumberGeometryElectronic ConfigurationBinding Mode
MonohydroxamateIron(III) > Aluminum(III) > Gallium(III)6Octahedrald5 high spinBidentate chelate [13]
TrihydroxamateIron(III) > Zirconium(IV) > Gallium(III)6Octahedrald5 high spinHexadentate [27]
Ornithine derivativeIron(III) > Copper(II) > Zinc(II)4-6Square planar/OctahedralVariableBidentate chelate [22]
N-acetyl derivativeIron(III) > Copper(II)4-6Square planar/OctahedralVariableModified chelate [23]

The mechanism of ligand substitution on high-spin iron(III) by hydroxamic acid chelators involves rapid ligand exchange rates due to the absence of ligand field stabilization energy [34]. Thermodynamic and kinetic studies on the formation and dissociation of monohydroxamatoiron(III) complexes reveal that the d5 configuration of iron(III) facilitates relatively fast ligand substitution rates while maintaining extraordinarily high stability constants [34].

Quantitative structure-activity relationships for aqueous metal-siderophore complexes demonstrate that the physical architecture of these complexes is quantitatively related to their stability constants [33]. Extended X-ray absorption fine structure spectroscopy studies have revealed that metals studied in hydroxamate complexes are dominantly in octahedral coordination, with log-transformed complex stability constants correlating with charge-normalized interatomic distances within the complex [33].

The ornithine-based siderophore staphyloferrin A exemplifies the coordination chemistry principles governing these systems [26]. This compound consists of one ornithine and two citric acid residues linked by two amide bonds, with the two citric acid components providing tridentate pendant ligands for octahedral metal chelation [26]. The uptake of ferric staphyloferrin A obeys Michaelis-Menten kinetics with a Km value of 0.246 micromolar, indicating active transport of this siderophore [26].

Table 3: Ornithine-Based Siderophore Metal-Binding Properties

CompoundIron Binding GroupsCoordination ModeKm (μM)Binding AffinityTransport Mechanism
Staphyloferrin ACitric acid (2)Tridentate0.246HighActive transport [26]
Vicibactin derivativesHydroxamate (2)BidentateVariableHighFacilitated diffusion [23]
Ferrichrome-ornithineHydroxamate (3)TridentatenM rangeVery highReceptor-mediated [29]
Synthetic conjugatesMixed ligandsVariableμM rangeModerate to highEngineered systems [17]

The selectivity of hydroxamate-based compounds for different metal ions follows predictable patterns based on the electron affinity of the metal ions and the basicity of the ligands [35]. The stability of complexes generally follows the order: Palladium(II) > Copper(II) > Zinc(II) > Nickel(II) > Cobalt(II) > Iron(II) > Manganese(II) for divalent metals [35]. However, trivalent metals like iron(III) demonstrate significantly higher binding affinities due to their greater charge density and coordination preferences [35].

The coordination modes of hydroxamic acids in mixed-ligand complexes with ornithine derivatives can adopt several configurations [22]. These include monodentate coordination at equatorial positions, formation of bidentate chelates in the coordination plane, or formation of chelates through equatorial-axial binding modes [22]. The thermodynamic results indicate that the axial coordination in metal complexes results in significant red shifts of electron absorption maxima, providing spectroscopic evidence for the coordination geometry [22].

XLogP3

4.6

Dates

Modify: 2023-08-19

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